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molecular formula C15H21NS B021336 4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine CAS No. 1025882-24-9

4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine

Cat. No. B021336
M. Wt: 247.4 g/mol
InChI Key: AUEVPUKHNGEVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09139525B2

Procedure details

4-(3-Methylsulfanyl-phenyl)-1-propyl-piperidin-4-ol (1) (100 mg, 0.38 mmol) was dissolved in 2 mL of trifluoroacetic acid (TFA) in a 50 mL flask while stirring in a nitrogen atmosphere. The reaction mixture was heated to reflux on an isomantle. After 15 minutes the reaction mixture was cooled to room temperature. The TFA was removed by distillation under reduced pressure. The remaining brown oil was dissolved in diethyl ether, washed 3 times with water and once with brine. The aqueous layers and brine layer were collected, basified with Na2CO3 and extracted with diethyl ether twice. The organic layers were collected, dried on MgSO4, filtered and the solvent was evaporated under reduced pressure using a rotavapor. Yield: 103 mg (111%). GCMS (EI): m/z 247 (M+), 218 (M−29); GC (100-320° C., 15° C./min): 7.6 min.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:4]=[C:5]([C:9]2(O)[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][CH3:17])[CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1>FC(F)(F)C(O)=O>[CH3:1][S:2][C:3]1[CH:4]=[C:5]([C:9]2[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][CH3:17])[CH2:11][CH:10]=2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CSC=1C=C(C=CC1)C1(CCN(CC1)CCC)O
Name
Quantity
2 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring in a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux on an isomantle
CUSTOM
Type
CUSTOM
Details
The TFA was removed by distillation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The remaining brown oil was dissolved in diethyl ether
WASH
Type
WASH
Details
washed 3 times with water
CUSTOM
Type
CUSTOM
Details
The aqueous layers and brine layer were collected
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether twice
CUSTOM
Type
CUSTOM
Details
The organic layers were collected
CUSTOM
Type
CUSTOM
Details
dried on MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
GC (100-320° C., 15° C./min)
CUSTOM
Type
CUSTOM
Details
7.6 min.
Duration
7.6 min

Outcomes

Product
Name
Type
Smiles
CSC=1C=C(C=CC1)C=1CCN(CC1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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